The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide is a complex organic molecule characterized by its unique structural features and potential applications in scientific research. Its CAS number is 1185144-24-4, and it has a molecular weight of approximately 468.5 g/mol. The molecular formula is which indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
This compound falls under the category of pyrimidoindole derivatives, which are known for their diverse biological activities. It is primarily sourced from chemical suppliers specializing in research chemicals, such as ChemSrc and BenchChem, which provide detailed specifications including purity and synthesis information .
The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide typically involves multi-step reactions that may include:
These methods often utilize various reagents and solvents to optimize yield and purity .
The molecular structure of this compound can be represented using various notations:
NPLOVSLXQFDSIR-UHFFFAOYSA-N
C1CCC(=CC1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
The structure features a complex arrangement with multiple rings and functional groups that contribute to its chemical properties and potential reactivity .
The compound is expected to undergo various chemical reactions typical for acetamides and heterocycles, including:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .
The physical properties of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide include:
These properties suggest that the compound may be stable under standard laboratory conditions but requires further characterization for comprehensive data .
This compound shows promise in various scientific fields including:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: